![molecular formula C10H15NO5S B585330 3-[(Methyl-d3)amino]-1-(thiophen-2-yl)propan-1-ol Oxalate CAS No. 1346604-96-3](/img/new.no-structure.jpg)
3-[(Methyl-d3)amino]-1-(thiophen-2-yl)propan-1-ol Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Methyl-d3)amino]-1-(thiophen-2-yl)propan-1-ol Oxalate is a chemical compound with the molecular formula C10H12D3NO5S. It is a deuterated analog of a compound used in various biochemical and pharmaceutical research applications. The presence of deuterium atoms makes it particularly useful in studies involving metabolic pathways and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Methyl-d3)amino]-1-(thiophen-2-yl)propan-1-ol Oxalate typically involves the following steps:
Starting Material: The synthesis begins with thiophene, which undergoes a series of reactions to introduce the propanol and methylamino groups.
Deuteration: The methyl group is replaced with a deuterated methyl group (methyl-d3) through a deuteration process.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Purification: The compound is purified using techniques such as crystallization and chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amino group, converting it to a primary amine.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-[(Methyl-d3)amino]-1-(thiophen-2-yl)propan-1-ol Oxalate has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of 3-[(Methyl-d3)amino]-1-(thiophen-2-yl)propan-1-ol Oxalate involves its interaction with specific molecular targets. The deuterated methyl group allows for the tracking of the compound in metabolic studies, providing insights into its pharmacokinetics. The compound may interact with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: The non-deuterated analog.
3-(Ethylamino)-1-(thiophen-2-yl)propan-1-ol: An analog with an ethyl group instead of a methyl group.
3-(Methylamino)-1-(furan-2-yl)propan-1-ol: An analog with a furan ring instead of a thiophene ring.
Uniqueness: The presence of deuterium atoms in 3-[(Methyl-d3)amino]-1-(thiophen-2-yl)propan-1-ol Oxalate makes it unique compared to its non-deuterated analogs. This isotopic labeling allows for more precise studies in metabolic and pharmacokinetic research, providing valuable data that cannot be obtained with non-deuterated compounds.
Propiedades
Número CAS |
1346604-96-3 |
|---|---|
Fórmula molecular |
C10H15NO5S |
Peso molecular |
264.31 |
Nombre IUPAC |
oxalic acid;1-thiophen-2-yl-3-(trideuteriomethylamino)propan-1-ol |
InChI |
InChI=1S/C8H13NOS.C2H2O4/c1-9-5-4-7(10)8-3-2-6-11-8;3-1(4)2(5)6/h2-3,6-7,9-10H,4-5H2,1H3;(H,3,4)(H,5,6)/i1D3; |
Clave InChI |
VMAGTTSBAPAUSK-NIIDSAIPSA-N |
SMILES |
CNCCC(C1=CC=CS1)O.C(=O)(C(=O)O)O |
Sinónimos |
α-[2-[(Methyl-d3)amino]ethyl]-2-thiophenemethanol Ethanedioate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



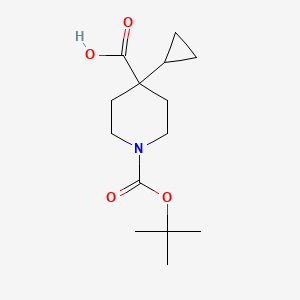


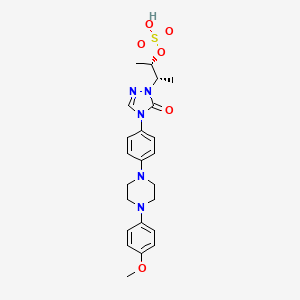
![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)
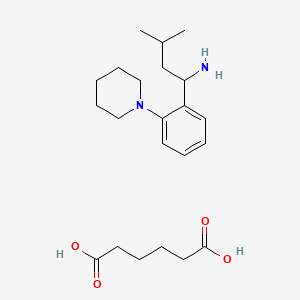
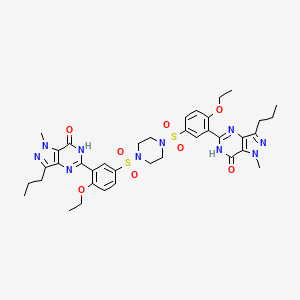
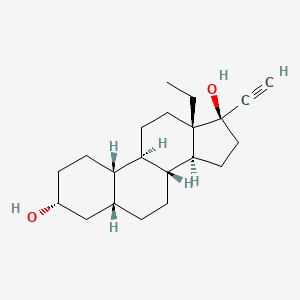

![(3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B585267.png)

![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)
